molecular formula C11H14ClN B1428009 [1-(2-Chlorophenyl)cyclobutyl]methanamine CAS No. 1227418-18-9

[1-(2-Chlorophenyl)cyclobutyl]methanamine

Cat. No. B1428009
M. Wt: 195.69 g/mol
InChI Key: KNKTVPIXEOLSNL-UHFFFAOYSA-N
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Description

“[1-(2-Chlorophenyl)cyclobutyl]methanamine” is a research chemical with the CAS number 1227418-18-9 . It has a molecular weight of 195.69 and a molecular formula of C11H14ClN .


Molecular Structure Analysis

The compound has a complex structure with a cyclobutyl ring attached to a 2-chlorophenyl group and a methanamine group . The IUPAC name is [1-(2-chlorophenyl)cyclobutyl]methanamine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 26, a rotatable bond count of 2, and an XLogP3 of 2.7 .

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

  • A study by Şemistan Karabuğa et al. (2015) in the field of organic chemistry involved synthesizing (4-Phenylquinazolin-2-yl)methanamine, which has similarities in structure to [1-(2-Chlorophenyl)cyclobutyl]methanamine. The study focused on its application in transfer hydrogenation reactions using ruthenium complexes, achieving high conversions and turnover frequency (TOF) values (Karabuğa et al., 2015).

Anticancer Activity

  • In 2020, S. Mbugua et al. explored palladium and platinum complexes derived from Schiff base ligands structurally related to [1-(2-Chlorophenyl)cyclobutyl]methanamine. These complexes exhibited significant anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Mbugua et al., 2020).

Synthesis and Characterization of Novel Compounds

  • J. Sniecikowska et al. (2019) investigated novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to [1-(2-Chlorophenyl)cyclobutyl]methanamine. These compounds were studied as "biased agonists" of serotonin receptors, showing promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Corrosion Protection

  • Research by R. Singh and R. Kumar (2014) in industrial chemistry investigated the use of 1-(2-chlorophenyl)methanamine as an organic inhibitor for corrosion protection of stainless steel in acidic environments. This study highlights its application in the phosphate fertilizer industry (Singh & Kumar, 2014).

Synthesis and Characterization of 1,3-Dithiolane Compounds

  • Zhai Zhi-we (2014) synthesized and characterized a 1,3-Dithiolane compound using a process involving 1-(2-chlorophenyl)methanamine, demonstrating its application in the creation of novel organic compounds (Zhi-we, 2014).

Safety And Hazards

The compound is classified as a danger and has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

[1-(2-chlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKTVPIXEOLSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorophenyl)cyclobutyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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